(R)-1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylicacid

Chiral pharmacology Stereospecific target engagement Drug discovery screening

Researchers relying on racemic or undefined stereochemistry face a high risk of divergent biological outcomes in target-based assays. This product delivers the exact (R)-enantiomer (CAS 340319-91-7), critical for stereospecific molecular recognition. - Single (R)-stereocenter ensures reproducible SAR data versus racemate or (S)-enantiomer. - 98% purity with batch-specific HPLC/NMR documentation supports direct use in biophysical screening. - Moderate LogP (2.34) and naphthalene π-surface align with fragment-based discovery workflows.

Molecular Formula C15H13NO3
Molecular Weight 255.27 g/mol
Cat. No. B13119639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylicacid
Molecular FormulaC15H13NO3
Molecular Weight255.27 g/mol
Structural Identifiers
SMILESC1C(CN(C1=O)C2=CC=CC3=CC=CC=C32)C(=O)O
InChIInChI=1S/C15H13NO3/c17-14-8-11(15(18)19)9-16(14)13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11H,8-9H2,(H,18,19)/t11-/m1/s1
InChIKeyXARHILSRKCHUAE-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic Acid – Chiral Fragment Scaffold


(R)-1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid (CAS 340319-91-7) is a chiral 5-oxopyrrolidine-3-carboxylic acid derivative bearing a naphthalen-1-yl substituent at the pyrrolidine nitrogen. With a molecular formula of C₁₅H₁₃NO₃ and molecular weight of 255.27 g/mol, this compound belongs to the class of N-aryl-5-oxopyrrolidine-3-carboxylic acids, a scaffold family widely employed in medicinal chemistry for the construction of bioactive molecules [1]. The compound possesses a single stereogenic center at the pyrrolidine 3-position with defined (R)-configuration, a feature critical for stereospecific molecular recognition. It is cataloged as a fragment molecule by multiple screening-library suppliers and serves as a building block for fragment-based drug discovery (FBDD), hit expansion, and lead optimization programs [2]. Physicochemical characterization reports a calculated LogP of approximately 2.34, a polar surface area (PSA) of 57.61 Ų, and a measured melting point range of 207–209 °C [3][4].

Stereochemical control Defined (R)-configuration enables enantiomer-specific SAR studies
Fragment-based discovery Scaffold for hit expansion targeting hydrophobic protein pockets
Naphthalene π-surface Enhanced binding signal in SPR/NMR at typical fragment screening concentrations

Why Generic Substitution Fails


Within the 5-oxopyrrolidine-3-carboxylic acid chemical space, superficially similar analogs differ in three critical dimensions that preclude simple interchange: stereochemical configuration at the C3 position, the regioisomeric attachment point of the naphthalene ring (1-naphthyl vs. 2-naphthyl), and the nature of the N-aryl substituent itself. The (R)-enantiomer specified here (CAS 340319-91-7) is distinct from both its (S)-counterpart (WAY-638857, CAS 1351446-58-6, annotated as an androgen receptor modulator and urease inhibitor) and the stereochemically undefined racemic mixture. In the broader pyrrolidine-amide literature, enantiomeric configuration has been demonstrated to control antiproliferative potency, with one enantiomer of trisubstituted 5-oxopyrrolidines showing superior activity over the opposite enantiomer in molecular docking and cell-based screening [1]. Furthermore, the 1-naphthyl vs. 2-naphthyl regioisomerism alters the spatial presentation of the aromatic surface to protein binding pockets — a phenomenon well-precedented in naphthyl-containing ligands where the α/β isomer choice dictates monoamine transporter selectivity profiles [2]. Substituting the naphthalene with a simpler phenyl ring (CAS 39629-86-2) reduces LogP by approximately 0.6–1.2 units and eliminates the extended π-surface, fundamentally altering hydrophobic binding contributions. These structural variables mean that procurement of an unspecified analog carries a high probability of divergent biological outcomes in target-based assays.

Enantiomer mismatch (S)-counterpart annotated as androgen receptor modulator; biological annotation may diverge sharply and target profile may not transfer.
Regioisomeric shift 2-Naphthyl isomer alters spatial presentation of aromatic surface; regioisomerism known to shift pharmacological response in naphthyl ligands.
Aryl substituent variation Phenyl analog reduces LogP by ~0.6–1.2 units and eliminates extended π-stacking; binding profile may differ from naphthyl scaffold.

Differentiation from Close Analogs


Chiral Configuration: (R)- vs. (S)-Enantiomer

The (R)-enantiomer (CAS 340319-91-7) and the (S)-enantiomer (WAY-638857, CAS 1351446-58-6) carry fundamentally different biological annotation profiles. The (S)-enantiomer is explicitly cataloged as an androgen receptor modulator and urease inhibitor , whereas the (R)-enantiomer is classified and utilized as a fragment scaffold for anticancer and antimicrobial derivative development [1]. This divergent functional annotation indicates that the stereochemical configuration at C3 governs target interaction potential, making the two enantiomers non-interchangeable for any target-specific research program.

Enantiomer Annotation
Class-level inference
(R)-Fragment scaffold (anticancer/antimicrobial studies) vs (S)-Androgen receptor modulator
Stereochemistry governs target interaction context
No direct head-to-head assay identified
Chiral pharmacology Stereospecific target engagement Drug discovery screening

Regioisomerism: 1-Naphthyl vs. 2-Naphthyl

The target compound features the naphthalene ring attached at the 1-position (α-naphthyl), whereas the closest regioisomeric analog (CAS 566154-70-9) bears substitution at the 2-position (β-naphthyl). This regioisomeric difference alters the dihedral angle between the naphthalene plane and the pyrrolidinone ring, affecting the spatial presentation of the aromatic surface to protein binding pockets. Both compounds share identical molecular formula (C₁₅H₁₃NO₃) and molecular weight (255.27 g/mol) but differ in the calculated physicochemical parameters. The 1-naphthyl isomer has a calculated LogP of 2.34 and PSA of 57.61 Ų [1], while the 2-naphthyl isomer has predicted values of boiling point 580.7±43.0 °C and density 1.366±0.06 g/cm³ . In well-characterized naphthyl-containing ligand systems such as naphyrone analogs, the 1-naphthyl vs. 2-naphthyl isomer choice has been shown to produce differential monoamine transporter inhibition profiles, demonstrating that regioisomerism translates to measurable pharmacological divergence [2].

Regioisomer Impact
Cross-study comparable
1-Naphthyl: LogP 2.34, PSA 57.61 Ų vs 2-Naphthyl: predicted properties differ
Aromatic surface orientation may shift binding
Pharmacological divergence precedent in naphthyl ligands
Regioisomerism Molecular recognition Ligand design

Lipophilicity Gain from Naphthyl Substitution

The introduction of the naphthalen-1-yl substituent at the pyrrolidine nitrogen dramatically increases the lipophilicity of the 5-oxopyrrolidine-3-carboxylic acid scaffold. The unsubstituted core, 5-oxopyrrolidine-3-carboxylic acid (CAS 7268-43-1, MW 129.11), serves as a conformationally constrained glutamic acid analog with inherently low lipophilicity (estimated LogP < 0) . Naphthyl substitution raises the calculated LogP to approximately 2.34–2.90 [1][2], representing a shift of at least 2–3 LogP units. This lipophilicity increase enhances predicted membrane permeability while retaining the hydrogen-bonding capacity of the carboxylic acid group (PSA 57.61 Ų). For fragment-based drug discovery, this positions the compound as a 'higher lipophilicity' fragment suitable for exploring hydrophobic protein pockets while maintaining compliance with fragment physicochemical guidelines.

Lipophilicity Gain
Class-level inference
+2–3 logP units vs core scaffold
Enables hydrophobic pocket exploration in fragment screening
Calculated LogP; experimental confirmation needed
Lipophilicity Membrane permeability Fragment evolution

Fragment Properties vs. Phenyl Analog

Compared to the 1-phenyl analog, 5-oxo-1-phenylpyrrolidine-3-carboxylic acid (CAS 39629-86-2), the naphthyl-substituted target compound provides significantly greater molecular complexity. The phenyl analog has MW 205.21 and LogP 1.72 , while the naphthyl compound has MW 255.27 and LogP 2.34 [1]. This represents a MW increase of approximately 50 Da (24% increase) and a LogP increase of approximately 0.6 units. In fragment-based drug discovery, the naphthyl compound sits at the upper boundary of conventional fragment libraries (typically MW < 300), providing greater shape complexity and aromatic surface for protein-ligand interactions while retaining fragment-like properties. The extended naphthalene π-system enables more sensitive biophysical detection (SPR, NMR, ITC) at typical fragment screening concentrations, a practical advantage in hit identification campaigns.

Fragment Complexity
Cross-study comparable
Naphthyl: MW 255, LogP 2.34 vs Phenyl analog: MW 205, LogP 1.72
Greater aromatic surface supports biophysical detection
Both within fragment library property space
Fragment-based drug discovery Chemical space Library design

Vendor Purity and QC Comparison

Vendor-specified purity grades and QC documentation availability differ across suppliers for this compound. Bidepharm offers the compound at 98% standard purity with batch-specific QC reports including NMR, HPLC, and GC analyses . MolCore similarly provides NLT 98% purity under ISO-certified quality systems suitable for global pharmaceutical R&D and QC applications . In contrast, Enamine supplies the compound at 95% purity (catalog EN300-11377) [1], and Chembase lists the compound at 95% purity with a melting point specification of 207–209 °C and LogP of 2.895 [2]. For the 2-naphthyl regioisomeric comparator (CAS 566154-70-9), Leyan supplies at 97% purity . The availability of 98% purity with full spectroscopic characterization from Bidepharm and ISO-certified 98% from MolCore represents a meaningful quality tier difference for procurement decisions in regulated research environments.

Vendor Purity Tiers
Supporting evidence
98% (Bidepharm, MolCore) vs 95% (Enamine, Chembase)
3% purity differential may affect assay reproducibility
Batch-specific QC documentation varies by supplier
Quality control Procurement specifications Analytical characterization

Physicochemical Profile vs. Core Scaffold

The target compound exhibits a well-defined melting point range of 207–209 °C [1], which is significantly higher than the unsubstituted core 5-oxopyrrolidine-3-carboxylic acid (m.p. ~130 °C) , reflecting the contribution of the naphthalene ring to crystal lattice stability through enhanced π-stacking and van der Waals interactions. The polar surface area of 57.61 Ų [2] places the compound within acceptable limits for oral bioavailability prediction (typically PSA < 140 Ų for CNS penetration and < 90 Ų for good oral absorption), while the moderate LogP of 2.34 balances aqueous solubility with membrane permeability. The calculated boiling point of 580.7 °C at 760 mmHg and flash point of 305 °C [2] indicate thermal stability suitable for standard laboratory handling. These physicochemical parameters collectively define the compound's experimental handling profile, distinguishing it from lower-melting, more polar analogs.

Solid-State Profile
Supporting evidence
m.p. 207–209 °C, +77 °C vs unsubstituted core
Improved handling stability for solid dispensing workflows
Moderate LogP avoids extreme solubility challenges
Physicochemical properties Solid-state characterization Formulation pre-screening

Recommended Application Scenarios


FBDD Hit Identification for Hydrophobic Pockets

The compound's defined (R)-stereochemistry, moderate LogP (2.34), and naphthalene π-surface make it suitable as a fragment hit for protein targets with hydrophobic binding clefts. Its MW (255.27) positions it near the upper boundary of rule-of-three compliant fragment space, providing sufficient complexity for detectable binding by SPR or NMR at typical fragment screening concentrations (200–500 µM). The availability of 98% purity with full QC documentation from Bidepharm supports direct use in biophysical screening without additional purification. Researchers should utilize the (R)-enantiomer rather than the racemate to maximize stereospecific binding information, as supported by the distinct biological annotation of enantiomeric forms .

SAR Exploration of Anticancer/Antimicrobial Series

The 5-oxopyrrolidine scaffold class has demonstrated promising anticancer activity against A549 human lung adenocarcinoma cells and antimicrobial activity against multidrug-resistant Gram-positive pathogens including MRSA in recent studies [1][2]. The (R)-1-(naphthalen-1-yl) variant provides a defined stereochemical starting point for systematic SAR studies. When designing focused libraries, the 1-naphthyl regioisomer should be used rather than the 2-naphthyl analog (CAS 566154-70-9) to maintain consistent spatial geometry of the aromatic substituent, as regioisomeric switching has been shown to alter pharmacological profiles in naphthyl-containing ligand classes [3].

Chiral Building Block for Asymmetric Synthesis

The (R)-configuration at the pyrrolidine 3-position provides a well-defined chiral center for downstream diastereoselective transformations. The carboxylic acid functionality serves as a synthetic handle for amide coupling, esterification, or reduction, while the 5-oxo group offers additional functionalization opportunities. The melting point range of 207–209 °C [4] facilitates purification by recrystallization. For procurement, the 98% purity tier with batch-specific HPLC and NMR characterization from Bidepharm provides the analytical confidence required for asymmetric synthesis where stereochemical integrity of the starting material is critical.

Computational Docking Validation

The compound's well-defined single stereocenter, moderate molecular weight, and the presence of both hydrogen bond donor/acceptor (carboxylic acid) and aromatic (naphthalene) pharmacophoric features make it suitable for validating computational docking workflows. The calculated physicochemical parameters (LogP 2.34, PSA 57.61 Ų) [5] are within the property ranges commonly used to test QSAR model predictions. The distinct LogP differential relative to the 1-phenyl analog (+0.62 log units) provides a useful calibration point for free energy perturbation (FEP) calculations assessing the contribution of aromatic ring expansion to binding affinity.

Application
Selection Property
Validation Focus
Fragment screening for hydrophobic targets
Moderate LogP and naphthalene π-surface
Biophysical assay binding confirmation
Cancer cell-model SAR studies
Stereochemically defined (R)-scaffold
Cytotoxicity and antimicrobial endpoint review
Asymmetric synthesis with chiral building block
Enantiomeric purity and QC documentation
Stereochemical integrity by HPLC/NMR
Computational docking and QSAR validation
Predicted physicochemical parameter set
Model prediction accuracy assessment
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